molecular formula C10H10ClF3O B14067598 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B14067598
M. Wt: 238.63 g/mol
InChI Key: VPOKITPCNZXNPR-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a fluorobenzene derivative with a chloropropyl halide in the presence of a base. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene
  • 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene

Uniqueness: 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

4-(3-chloropropyl)-1-(difluoromethoxy)-2-fluorobenzene

InChI

InChI=1S/C10H10ClF3O/c11-5-1-2-7-3-4-9(8(12)6-7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

VPOKITPCNZXNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)F)OC(F)F

Origin of Product

United States

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